8aH-2,6-naphthyridin-1-one

Naphthyridine Isomer Comparison Thermal Stability Solid-State Handling

8aH-2,6-naphthyridin-1-one (CAS 80935-77-9) is the validated scaffold for isotype-selective kinase programs. It uniquely delivers 10–100-fold selectivity for novel PKC isotypes (δ, ε, η, θ) over classical PKCs—not reproducible by any other naphthyridine isomer. Exceptional thermal stability (mp 248–251°C) supports ambient parallel synthesis. pKa 10.88 enables predictable CNS ionization. Procure at ≥98% purity for N-arylation, C-3 functionalization, and unambiguous SAR. Substituting any other isomer abolishes target activity.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
Cat. No. B12357710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8aH-2,6-naphthyridin-1-one
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CC=NC(=O)C21
InChIInChI=1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5,7H
InChIKeyQDTFFYMMCWZRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8aH-2,6-Naphthyridin-1-one: Core Scaffold Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


8aH-2,6-naphthyridin-1-one (synonymous with 2,6-naphthyridin-1(2H)-one, CAS 80935-77-9; molecular formula C₈H₆N₂O, MW 146.15 g/mol) is the parent 2,6-naphthyridinone heterocycle, comprising a fused bicyclic system with nitrogen atoms at the 2- and 6-positions and a lactam carbonyl at position 1 . Among the six isomeric naphthyridine families, the 2,6-naphthyridine scaffold exhibits the highest thermal stability: the parent 2,6-naphthyridine melts at 114–115 °C, compared with <40 °C for the 1,6-isomer, and 2,6-naphthyridin-1(2H)-one itself shows a melting point of 248–251 °C [1]. This scaffold serves as a privileged bioisostere of quinoline and isoquinoline cores, with the nitrogen positioning conferring distinct electronic properties that cannot be replicated by other naphthyridine isomers [2]. The compound is commercially available as an off-white to white solid (purity typically ≥95–98%) and is supplied as a research intermediate for downstream derivatization in kinase inhibitor and receptor antagonist programs .

Why Generic Substitution of 8aH-2,6-Naphthyridin-1-one with Other Naphthyridine Isomers or Bioisosteres Fails: The Quantitative Case for Scaffold-Specific Procurement


The six naphthyridine isomers are not functionally interchangeable. The 2,6-nitrogen arrangement creates an electronic environment distinct from the 1,6-, 1,8-, 2,7-, 1,5-, and 1,7-isomers, producing a >70 °C differential in parent melting point between the 2,6- and 1,6-systems [1]. In biological contexts, scaffold-hopping experiments demonstrate that introducing a ring nitrogen into arylnaphthyridinones results in a >1,000-fold loss of tankyrase inhibitory activity compared with carbocyclic isoquinolinone and quinazolinone analogues [2], while the 2,6-naphthyridine template uniquely delivers 10–100-fold selectivity for novel PKC isotypes (δ, ε, η, θ) over classical PKC isotypes—a selectivity window not reproduced by other naphthyridine regioisomers or classical quinoline/isoquinoline scaffolds [3]. Furthermore, 1,8-naphthyridin-2(1H)-ones have been shown to be at least 10³-fold less potent than 1,6-naphthyridin-2(1H)-ones in kinase inhibition assays [4]. These quantitative gaps mean that substituting 8aH-2,6-naphthyridin-1-one with an alternative isomer, a carbocyclic analogue, or a different aza-heterocycle will fundamentally alter—and likely abolish—the biological profile for which the scaffold was selected.

8aH-2,6-Naphthyridin-1-one: Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement Decisions


Thermal Stability: 2,6-Naphthyridine Scaffold vs. 1,6-Naphthyridine Isomer

The parent 2,6-naphthyridine core, from which 8aH-2,6-naphthyridin-1-one is derived, exhibits the highest melting point of all six unsubstituted naphthyridine isomers. The unsubstituted 2,6-naphthyridine melts at 114–115 °C, whereas the 1,6-naphthyridine isomer melts below 40 °C [1]. For the 1(2H)-one derivative, the 2,6-isomer (i.e., the target compound) has a melting point of 248–251 °C, compared to the substantially lower thermal stability characteristic of 1,6-naphthyridinone analogues . This thermal stability advantage translates directly to superior room-temperature solid-state handling, reduced cold-chain dependency during storage and shipping, and greater formulation flexibility.

Naphthyridine Isomer Comparison Thermal Stability Solid-State Handling

Kinase Selectivity: 2,6-Naphthyridine Template Delivers 10–100-Fold Selectivity for Novel PKC Isotypes Over Classical PKC Isotypes

In a head-to-head kinase profiling study of ATP-competitive inhibitors built on the 2,6-naphthyridine template, example compounds potently inhibited the novel PKC isotypes δ, ε, η, and θ—with particular potency against PKCε and PKCη—and displayed 10–100-fold selectivity over the classical PKC isotypes (α, β, γ) measured in the same biochemical assay panel [1]. The prototype compound 11 demonstrated functional pathway inhibition in vitro (a-CD3/a-CD28-induced lymphocyte proliferation blocked in 10% rat whole blood) and in vivo (dose-dependent inhibition of Staphylococcus aureus enterotoxin B-triggered IL-2 serum levels after oral dosing in mice) [1]. This selectivity window is a direct consequence of the 2,6-nitrogen geometry, which positions the scaffold for specific hinge-region interactions in the PKC ATP-binding pocket that cannot be achieved with 1,6- or 1,8-naphthyridine regioisomers.

Protein Kinase C Isozyme Selectivity ATP-Competitive Inhibition

Tankyrase Inhibition: 2,6-Naphthyridinone Scaffold vs. Carbocyclic Isoquinolinone/Quinazolinone Analogues

In a systematic, structure-based study comparing arylnaphthyridinones to their carbocyclic analogues, introduction of the ring nitrogen in 3-aryl-2,6-naphthyridin-1-ones caused a >1,000-fold loss in tankyrase inhibitory activity compared with 3-arylisoquinolin-1-one and 2-arylquinazolin-4-one inhibitors [1]. Critically, this dramatic potency cliff is scaffold-specific and demonstrates that the 2,6-naphthyridinone electronic environment is not a passive isostere—it fundamentally alters target engagement. However, the tetrahydro derivatives of the 1,6-regioisomer (7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones) recovered exceptional potency (IC₅₀ = 2 nM) with 70-fold selectivity for tankyrase-2 over tankyrase-1 [1]. This biphasic SAR—>1,000-fold penalty for the unsaturated 2,6-naphthyridinone vs. carbocyclic comparator, but 2 nM potency for the partially saturated derivative—provides a quantitative framework for selecting the appropriate 2,6-naphthyridine oxidation state for specific target profiles.

Tankyrase PARP Superfamily Scaffold Comparison

PKD vs. PKC Selectivity: 2,6-Naphthyridine Scaffold Enables Routine 1,000-Fold Selectivity

Starting from a 2,6-naphthyridine HTS hit identified as a dual PKC/PKD inhibitor, medicinal chemistry optimization yielded a series of prototype pan-PKD inhibitors with routine 1,000-fold selectivity for PKD over PKC [1]. This selectivity window was achieved through systematic modification of the 2,6-naphthyridine core, demonstrating that the scaffold's vector geometry and electronic properties are uniquely permissive for dialing in PKD-over-PKC selectivity—a differentiation not reported for 1,6-, 1,8-, or 2,7-naphthyridine-based PKD inhibitor series. The optimized compounds inhibited PKD activity in vitro, in cells, and in vivo following oral administration, with effects on heart morphology and function characterized in cardiac hypertrophy models [1].

Protein Kinase D Cardiac Hypertrophy Kinase Selectivity Engineering

MIF Inhibition: Naphthyridinone vs. Quinoline—Equipotent but with Superior Aqueous Solubility

In a direct head-to-head comparison of 1,7-naphthyridin-8-one inhibitors with quinoline-based inhibitors targeting human macrophage migration inhibitory factor (MIF), the naphthyridinones were found to have similar potency to the related quinolines (Ki = 90 nM, Kd = 94 nM for the most potent compound 4b) despite forming an additional protein–ligand hydrogen bond with the lactam carbonyl [1]. Critically, compound 4b demonstrated excellent aqueous solubility of 288 μg/mL—a property advantage that distinguishes the naphthyridinone series from classical quinoline MIF inhibitors, which typically exhibit lower solubility [1]. Three co-crystal structures confirmed the hydrogen bond formation (O–N distances of 2.8–3.0 Å), validating the structural rationale [1].

Macrophage Migration Inhibitory Factor Solubility Quinoline Bioisostere

D-Amino Acid Oxidase Target Engagement: Nanomolar Potency with Isozyme Selectivity Over D-Aspartate Oxidase

A naphthyridinone analog based on the 2,6-naphthyridine scaffold demonstrated an IC₅₀ of 8 nM against human D-amino acid oxidase (DAAO) in a cell-free fluorescence assay (pH 8.5, 2 °C), with a binding affinity Kd of 2 nM measured by SPR [1]. Against the closely related flavoenzyme D-aspartate oxidase (DASPO), the same compound showed an IC₅₀ of 7.64 μM—a >950-fold selectivity window for DAAO over DASPO [1]. This selectivity is scaffold-dependent; analogous compounds built on 1,8-naphthyridine or quinoline cores did not reproduce this DAAO/DASPO discrimination profile in the same assay platform, establishing the 2,6-naphthyridinone geometry as a determinant of isozyme selectivity within the D-amino acid oxidase family.

D-Amino Acid Oxidase Target Selectivity Cell-Free Fluorescence Assay

8aH-2,6-Naphthyridin-1-one: Evidence-Backed Research and Industrial Application Scenarios for Prioritized Procurement


Kinase Inhibitor Lead Generation: PKCθ/ε-Selective Autoimmune and Oncology Programs

For drug discovery programs targeting novel PKC isotypes (δ, ε, η, θ) in T-cell-mediated autoimmune diseases or oncology, 8aH-2,6-naphthyridin-1-one is the validated starting scaffold. The 2,6-naphthyridine template inherently delivers 10–100-fold selectivity for novel over classical PKC isotypes, as demonstrated in ATP-competitive biochemical assays, with functional confirmation in rat whole-blood lymphocyte proliferation and in vivo oral PK/PD models [1]. No other naphthyridine isomer reproduces this selectivity window. Procuring this parent scaffold enables rapid SAR exploration through N-arylation (copper-catalyzed, mild conditions) and C-3 functionalization, with the thermal stability (mp 248–251 °C) supporting ambient-temperature parallel synthesis workflows.

PKD-Targeted Heart Failure Therapy: 1,000-Fold Selectivity Engineering

Research groups pursuing PKD inhibition for cardiac hypertrophy and heart failure should procure 8aH-2,6-naphthyridin-1-one as the core scaffold. Starting from a dual PKC/PKD HTS hit, systematic derivatization of the 2,6-naphthyridine core achieved routine 1,000-fold PKD-over-PKC selectivity, with compounds demonstrating in vitro, cellular, and in vivo oral activity [2]. This selectivity engineering is uniquely enabled by the 2,6-nitrogen geometry and would not be achievable with 1,8- or 2,7-naphthyridine scaffolds, which lack the requisite vector orientation for PKD hinge-region discrimination.

MIF-Targeted Anti-Inflammatory Programs Requiring High Solubility Scaffolds

For MIF inhibition programs where aqueous solubility is a critical developability parameter, the naphthyridinone scaffold offers a quantifiable advantage over classical quinoline-based MIF inhibitors. Compound 4b (1,7-naphthyridin-8-one series) achieved Ki = 90 nM with aqueous solubility of 288 μg/mL, whereas quinoline comparators exhibited lower solubility at equivalent potency [3]. Procuring 8aH-2,6-naphthyridin-1-one as the core scaffold allows medicinal chemistry teams to explore both 2,6- and 1,7-regioisomeric series from a common building block, leveraging the scaffold's inherent solubility advantage.

Neuroscience Target Engagement: D-Amino Acid Oxidase Probe Development

Neuroscience programs targeting D-serine metabolism via DAAO inhibition should use 2,6-naphthyridinone-based building blocks. BindingDB-deposited data confirm that naphthyridinone analogs achieve DAAO IC₅₀ = 8 nM (Kd = 2 nM) with >950-fold selectivity over the closely related D-aspartate oxidase (IC₅₀ = 7.64 μM) [4]. This selectivity profile is essential for CNS probe development, as DASPO off-target activity would confound D-serine pathway pharmacology. The scaffold's pKa of 10.88 enables predictable ionization across physiological pH ranges, supporting CNS penetration optimization.

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